molecular formula C5H7N5 B1492767 4-(azidomethyl)-3-methyl-1H-pyrazole CAS No. 2098005-33-3

4-(azidomethyl)-3-methyl-1H-pyrazole

Cat. No.: B1492767
CAS No.: 2098005-33-3
M. Wt: 137.14 g/mol
InChI Key: SSHKCFSUMFOYCL-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-3-methyl-1H-pyrazole is a chemical building block integrating a pyrazole heterocycle with a reactive azidomethyl functional group. The pyrazole core is a privileged scaffold in medicinal chemistry, frequently employed in the design of bioactive molecules due to its ability to mimic other aromatic systems and participate in hydrogen bonding . This specific derivative is engineered for applications in click chemistry, as the organoazide group readily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes to form stable triazole linkages . This reaction is invaluable in bioconjugation, materials science, and pharmaceutical development for creating complex molecular architectures. Researchers utilize this compound as a key intermediate in constructing pyrazole-tetrazole hybrid systems, which are emerging as structures with enhanced and scalable biological and energetic properties . The structural adroitness of the pyrazole ring, combined with the metabolic stability offered by the azide moiety, makes this reagent a valuable synthon in drug discovery for probing new chemical space and developing candidates with potential anti-inflammatory, anticancer, antibacterial, and antiviral activities . The compound should be stored according to cold-chain specifications and is intended strictly for research purposes in a laboratory setting. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-(azidomethyl)-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5/c1-4-5(2-7-9-4)3-8-10-6/h2H,3H2,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHKCFSUMFOYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of 4-(azidomethyl)-3-methyl-1H-pyrazole typically involves two key stages:

Preparation of 3-Methyl-1H-pyrazole Core

The pyrazole core with a methyl substituent at the 3-position is commonly synthesized through cyclocondensation reactions involving hydrazines and α,β-unsaturated carbonyl compounds or diketones.

  • Cyclocondensation Method : According to literature, α,β-unsaturated ketones or aldehydes condense with methylhydrazine or related hydrazine derivatives under controlled conditions to yield 3-methyl-substituted pyrazoles. For example, Zhang et al. reported efficient synthesis of polysubstituted pyrazoles via cyclocondensation of α,β-unsaturated carbonyls and hydrazine salts, which can be adapted for 3-methyl substitution.

  • Direct N-Substituted Pyrazole Preparation : An original method involves the reaction of primary aliphatic amines with diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine to afford N-substituted pyrazoles, which can be tailored to introduce methyl groups at the 3-position.

Introduction of the Azidomethyl Group at the 4-Position

The key challenge in preparing this compound is the selective installation of the azidomethyl substituent at the 4-position of the pyrazole ring.

Common approaches include:

  • Halomethyl Precursor Substitution : The 4-position is first functionalized with a halomethyl group (e.g., chloromethyl or bromomethyl), which is then substituted by azide ion (N₃⁻) through nucleophilic substitution.

  • Use of Triazenylpyrazoles as Azide Precursors : A more recent and innovative approach involves the use of triazenylpyrazoles as protected azide sources. The triazene group can be cleaved to release the azide functionality, which then undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-pyrazole hybrids. This method allows for regioselective azide installation and avoids isolation of hazardous azides.

Representative Preparation Method: Stepwise Synthesis

A typical preparation method for this compound can be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation Methylhydrazine + α,β-unsaturated ketone or aldehyde, solvent (e.g., DMF), mild heating Formation of 3-methyl-1H-pyrazole core
2 Halomethylation Reaction with formaldehyde and halogen source (e.g., NBS for bromomethylation) Introduction of 4-(halomethyl) substituent
3 Azidation (Substitution) Treatment with sodium azide (NaN₃) in polar aprotic solvent (e.g., DMF) at moderate temperature Formation of this compound

Alternative One-Pot and Sequential Methods

  • One-Pot Multi-Step Synthesis : Some protocols report sequential one-pot reactions combining Sonogashira cross-coupling, desilylation, and CuAAC reactions for substituted pyrazole derivatives bearing azide functionalities. Although these reports focus on trifluoromethyl-substituted pyrazoles, the methodology could be adapted for methyl-substituted analogs.

  • Triazenylpyrazole Route : The use of triazenylpyrazoles allows facile N-functionalization before azide introduction. This method involves the synthesis of triazenyl derivatives, cleavage to azides, and subsequent CuAAC reactions, enabling safe and efficient azidomethyl group installation.

Detailed Research Findings and Data

While direct detailed experimental data on this compound are scarce in the public domain, analogous pyrazole azide derivatives have been characterized as follows:

Parameter Typical Value / Condition Reference/Notes
Cyclocondensation temperature 60–85 °C Optimal for pyrazole ring formation
Solvent N,N-Dimethylformamide (DMF), ethanol Common solvents for condensation and substitution
Halomethylation reagent N-Bromosuccinimide (NBS), formaldehyde For bromomethylation at 4-position
Azidation reagent Sodium azide (NaN₃) Nucleophilic substitution agent
Reaction time (azidation) 2–6 hours Depending on temperature and solvent
Yield of azidation step 70–85% Typical nucleophilic substitution yields
Purification Column chromatography or recrystallization To obtain high-purity azidomethyl pyrazole

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Cyclocondensation + Halomethylation + Azidation Stepwise, classical approach Straightforward, uses common reagents Multiple steps, isolation of intermediates
Triazenylpyrazole route + CuAAC Uses triazenyl intermediates, one-pot possible Avoids hazardous azide isolation, regioselective Requires specialized intermediates, catalyst
One-pot multi-step (Sonogashira + CuAAC) Sequential cross-coupling and azide formation Efficient, high overall yield More complex setup, ligand/catalyst sensitive

Chemical Reactions Analysis

Types of Reactions: 4-(Azidomethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.

    Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution Reactions: Sodium azide, organic solvents (e.g., DMF), elevated temperatures.

    Cycloaddition Reactions: Alkynes, copper(I) catalysts, room temperature.

    Reduction Reactions: Lithium aluminum hydride, anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Various substituted pyrazoles.

    Cycloaddition Reactions: 1,2,3-Triazoles.

    Reduction Reactions: Aminomethyl derivatives of pyrazole.

Scientific Research Applications

4-(Azidomethyl)-3-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a precursor for triazole derivatives.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals with azide-containing scaffolds.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactivity and ability to form stable linkages.

Mechanism of Action

The mechanism of action of 4-(azidomethyl)-3-methyl-1H-pyrazole is primarily related to the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are valuable in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, providing a versatile functional group for further chemical modifications.

Comparison with Similar Compounds

Research Findings and Trends

  • Click Chemistry : Azidomethyl pyrazoles are preferred for CuAAC due to their stability and regioselectivity .
  • Corrosion Inhibition : Triazole-pyrazole hybrids (e.g., from ) exhibit corrosion inhibition in acidic environments, attributed to adsorption on metal surfaces .
  • Biological Activity : Halogenated pyrazoles () show higher bioactivity than azidomethyl derivatives but require complex syntheses.

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-(azidomethyl)-3-methyl-1H-pyrazole, and how are reaction conditions optimized?

A: The synthesis typically involves functionalization of the pyrazole core. A validated method involves reacting ethyl 4-(azidomethyl)pyrazole-3-carboxylate derivatives with cyanoacetamides in tetrahydrofuran (THF) using tert-butoxy potassium (t-BuOK) as a base. Key parameters include:

  • Temperature : Controlled heating (50–60°C) to avoid azide decomposition.
  • Solvent : THF or dichloromethane (DCM) for azide stability.
  • Catalysts : Copper sulfate/sodium ascorbate systems for click chemistry applications .
    Yield optimization requires monitoring via TLC and purification via column chromatography (cyclohexane/ethyl acetate gradients) .

Q. Q2: How is structural characterization of this compound performed to confirm purity and identity?

A:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., azidomethyl at C4, methyl at C3). Peaks for the azide group (~4.1 ppm for CH2_2N3_3) and pyrazole protons (6.5–7.5 ppm) are critical .
  • HPLC : Purity assessment (≥95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
  • Mass Spectrometry : High-resolution MS (HRMS-EI) validates molecular weight (e.g., m/z 137.14 for C5_5H7_7N5_5) .

Advanced Research Questions

Q. Q3: How does the azidomethyl group influence reactivity in click chemistry applications?

A: The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazole hybrids. Example protocol:

  • React this compound with terminal alkynes (e.g., propargyl alcohol) in DCM at 50°C.
  • Use CuSO4_4/sodium ascorbate as catalyst, achieving yields >75% .
    Applications include bioconjugation (e.g., drug delivery systems) and polymer functionalization.

Q. Q4: What computational methods are used to predict the electronic properties and bioactivity of this compound derivatives?

A:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict electrophilicity (e.g., azide group’s reactivity) .
  • Molecular Docking : Screens against targets (e.g., cannabinoid receptors) using AutoDock Vina. Parameters include binding affinity (ΔG) and pose validation via RMSD .
  • ADMET Prediction : Tools like SwissADME assess solubility (LogP ~1.2) and CYP450 inhibition risks .

Q. Q5: How do structural analogs of this compound compare in biological activity?

A:

CompoundKey SubstituentBioactivityReference
3-MethylpyrazoloneKetone at C5Analgesic (IC50_{50} = 12 μM)
PhenylpyrazolonePhenyl at C4Anti-inflammatory (COX-2 inhibition)
This compound Azide at C4, methyl at C3Click chemistry scaffold

The azidomethyl group enhances modularity but may reduce metabolic stability compared to phenyl analogs .

Q. Q6: What contradictions exist in reported synthetic yields, and how can they be resolved?

A: Discrepancies in yields (e.g., 60% vs. 88% for similar protocols) arise from:

  • Purity of azide precursors : Impurities in azidomethyl reagents reduce efficiency .
  • Catalyst loading : Excess Cu(I) accelerates side reactions (e.g., azide dimerization) .
    Resolution: Optimize via Design of Experiments (DoE) with factors like temperature, solvent ratio, and catalyst concentration .

Methodological Challenges

Q. Q7: How are stability issues (e.g., azide decomposition) managed during storage and reactions?

A:

  • Storage : –20°C under argon to prevent moisture/light-induced degradation.
  • Reaction Conditions : Avoid temperatures >60°C; use stabilizers like sodium azide (0.1% w/v) in aqueous phases .
  • Analytical Monitoring : FTIR detects N3_3 stretching (~2100 cm1^{-1}) to confirm integrity .

Q. Q8: What strategies are used to enhance the solubility of this compound for in vitro assays?

A:

  • Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 1-(difluoromethyl) analogs) .
  • Co-solvents : DMSO (≤5% v/v) in cell culture media .
  • Prodrug Design : Esterification (e.g., acetate prodrugs) increases membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(azidomethyl)-3-methyl-1H-pyrazole
Reactant of Route 2
4-(azidomethyl)-3-methyl-1H-pyrazole

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